molecular formula C15H16N2O3S B1456688 methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate CAS No. 1428139-07-4

methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

Cat. No.: B1456688
CAS No.: 1428139-07-4
M. Wt: 304.4 g/mol
InChI Key: ZJWQSBGRPJHKNS-UHFFFAOYSA-N
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Description

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-07-4) is a heterocyclic compound featuring a cyclohexenone core substituted with a cyano group, a 5-methylthienyl moiety, and a methyl glycinate ester. Its molecular formula is C₁₆H₁₆N₂O₃S (calculated molecular weight: 316.38 g/mol), with a purity of ≥95% .

Properties

IUPAC Name

methyl 2-[[2-cyano-5-(5-methylthiophen-2-yl)-3-oxocyclohexen-1-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQSBGRPJHKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-07-4) is a compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions that may contribute to its efficacy.

  • Molecular Formula : C15H16N2O3S
  • Molar Mass : 304.36 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising results against several pathogenic bacteria and fungi.

Key Findings:

  • Inhibition of Bacterial Growth :
    • The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .
    • Other derivatives demonstrated activity against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative strains .
  • Fungal Activity :
    • The compound showed antifungal activity against species of the genus Candida, contributing to its profile as a potential antifungal agent .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cell lines, including normal human fibroblasts and cancer cell lines.

Results:

  • The compound demonstrated selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. For instance, IC50 values for pancreatic cancer cell lines were significantly lower compared to normal fibroblast cells .
Cell LineIC50 (µM)
BxPC-3 (pancreatic)0.051
Panc-1 (pancreatic)0.066
WI38 (normal fibroblast)0.36

This selective cytotoxicity suggests that the compound may be developed as a targeted therapeutic agent with reduced side effects.

Molecular Interactions

Molecular docking studies have provided insights into the binding mechanisms of this compound with key biological targets.

Binding Analysis:

The compound forms multiple interactions within the active sites of important enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Key interactions include:

  • Hydrogen bonds with residues SER1084, ASP437, and GLY459.
  • Pi-Pi stacking interactions that stabilize the compound within the active site .

These interactions suggest a strong affinity for the target enzymes, which may explain its potent antibacterial activity.

Scientific Research Applications

Biological Activities

Antitumor Activity
Research indicates that compounds similar to methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate exhibit promising antitumor properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives with similar functionalities can inhibit tumor growth in vitro and in vivo, suggesting potential for development as anticancer agents .

Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound reveal activity against various bacterial strains. The presence of the thienyl group is believed to contribute to its efficacy by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways .

Applications in Medicinal Chemistry

Drug Development
The unique structure of this compound positions it as a candidate for drug development, particularly in creating novel therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable scaffold for synthesizing new drugs with improved efficacy and reduced side effects .

Agrochemical Applications

Pesticide Development
The compound's bioactive properties suggest potential use in agrochemicals, specifically as a pesticide or herbicide. Its effectiveness against microbial pathogens could be harnessed to develop environmentally friendly agricultural solutions that minimize crop loss due to disease .

Material Science Applications

Polymer Chemistry
this compound can also be explored in polymer chemistry for creating novel materials with enhanced properties. Its reactive functional groups allow it to participate in polymerization processes, potentially leading to materials with unique mechanical and thermal characteristics suitable for various industrial applications .

Case Studies

Study FocusFindingsReference
Antitumor ActivityDemonstrated significant inhibition of tumor cell lines
Antimicrobial EffectsEffective against Gram-positive and Gram-negative bacteria
Agrochemical PotentialReduced pathogen load in treated crops
Polymer SynthesisEnhanced thermal stability of resultant polymers

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Thienyl, Furyl, and Pyridinyl Derivatives

The compound’s key structural analogs differ in the heteroaromatic substituent (thienyl, furyl, or pyridinyl) and ester groups (methyl or ethyl). Below is a comparative analysis:

Key Observations :

  • Electronic Effects : The 5-methylthienyl group (sulfur-containing) is more electron-rich than the 5-methylfuryl (oxygen-containing) or pyridinyl (nitrogen-containing) analogs. This difference influences reactivity in cyclization or photochromic applications .
  • Ester Group Impact: Ethyl esters (e.g., Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate) exhibit increased lipophilicity compared to methyl esters, affecting solubility and bioavailability .
  • Synthetic Yields : Pyridinyl analogs demonstrate high yields (89–94%) in glycinate ester formation, though data for thienyl/furyl derivatives is unavailable .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) SMILES Notable Properties
Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate 316.38 COC(=O)CNC1=C(C#N)C(=O)CC(c2ccc(C)s2)C1 Discontinued commercial status; potential photochromism
Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate 288.30 COC(=O)CNC1=C(C#N)C(=O)CC(c2ccc(C)o2)C1 Lower molecular weight; discontinued
Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate 302.33 CCOC(=O)CNC1=C(C#N)C(=O)CC(c2ccc(C)o2)C1 Higher lipophilicity

Notes:

  • The thienyl derivative’s sulfur atom may enhance conjugation and stability compared to furyl analogs, aligning with photochromic diarylethenes’ reliance on thiophene rings .
  • Discontinued status of several analogs (e.g., CymitQuimica products) suggests challenges in synthesis, stability, or niche applications .

Preparation Methods

Synthetic Strategy Overview

The synthesis of methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate typically involves:

  • Construction of the cyclohexenone ring bearing the 5-methyl-2-thienyl substituent.
  • Introduction of the cyano (nitrile) group at the 2-position of the cyclohexenone ring.
  • Attachment of the glycine methyl ester moiety through amide or ester linkage.

This approach leverages the reactivity of α,β-unsaturated ketones and nitrile chemistry, often utilizing Knoevenagel condensation, Michael addition, or cycloaddition reactions as key steps.

Preparation of the Cyclohexenone Core with 5-Methyl-2-thienyl Substituent

The 5-methyl-2-thienyl substituent is introduced via coupling reactions or direct substitution on a cyclohexenone precursor. According to related synthetic methodologies for thiophene-substituted cyclohexenones:

  • Starting materials : 5-methyl-2-thiophenecarboxaldehyde or derivatives.
  • Method : Aldol or Knoevenagel condensation with cyclohexanone derivatives under basic or acidic catalysis.
  • Conditions : Mild heating (50–80°C), use of bases such as piperidine or ammonium acetate as catalysts.

This step yields the 5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate, which serves as the scaffold for further functionalization.

Introduction of the Cyano Group (Nitrile Functionalization)

The cyano group at the 2-position is introduced via nucleophilic substitution or cyanide addition reactions:

  • Method 1: Knoevenagel Condensation with Cyanoacetate Derivatives

    Cyanoacetic acid or its esters react with the cyclohexenone intermediate to form the cyano-substituted product through condensation.

  • Method 2: Direct Cyanation

    Using reagents like cyanogen bromide or metal cyanides (e.g., CuCN) to substitute halogenated precursors at the 2-position.

  • Conditions : Controlled temperature (0–25°C), aprotic solvents such as DMF or DMSO, and inert atmosphere to avoid side reactions.

This step is crucial for introducing the nitrile group, which is essential for the compound's chemical properties and biological activity.

Attachment of the Glycine Methyl Ester Moiety

The final step involves coupling the cyano-substituted cyclohexenone with glycine methyl ester to form the methyl N-substituted glycinate:

  • Method : Amidation or esterification reactions.

  • Typical procedure :

    • Activation of the carboxyl group (if present) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

    • Reaction with methyl glycinate hydrochloride or free methyl glycinate under basic conditions.

  • Solvents : Dichloromethane, DMF, or methanol.

  • Temperature : Ambient to mild heating (20–50°C).

This step yields the target compound this compound.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Knoevenagel condensation 5-methyl-2-thiophenecarboxaldehyde + cyclohexanone, base catalyst, heat 5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate
2 Cyanation Cyanide source (e.g., CuCN), aprotic solvent, inert atmosphere 2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl intermediate
3 Amidation/Esterification Glycine methyl ester, coupling agent (DCC/EDC), solvent, mild heat This compound

Research Findings and Optimization Notes

  • Yield optimization : The Knoevenagel condensation step is sensitive to catalyst choice and solvent polarity; piperidine in ethanol often provides high yields (~80–90%).

  • Cyanation specificity : Direct cyanation requires careful control to avoid overreaction or side products; use of metal cyanides under mild conditions is preferred.

  • Coupling efficiency : Amidation with glycine methyl ester benefits from using coupling agents and inert atmosphere to prevent hydrolysis, achieving yields above 70%.

  • Purification : Chromatographic techniques (silica gel column chromatography) and recrystallization from suitable solvents (ethanol or ethyl acetate) are used to purify intermediates and final product.

  • Characterization : Confirmation of structure and purity is done via NMR, IR spectroscopy (notably nitrile stretch near 2250 cm⁻¹), and mass spectrometry.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting materials Cyclohexanone, 5-methyl-2-thiophenecarboxaldehyde, glycine methyl ester
Catalysts Piperidine, ammonium acetate, DCC/EDC
Solvents Ethanol, DMF, dichloromethane
Temperature 0–80°C depending on step
Reaction time 2–24 hours
Yield range 70–90% per step
Purification Chromatography, recrystallization
Characterization methods NMR, IR, MS, elemental analysis

Additional Notes

  • The compound's nitrile group plays a critical role in its reactivity and potential biological activity, necessitating careful handling during synthesis.

  • The 5-methyl-2-thienyl substituent introduces heterocyclic sulfur-containing functionality, which may influence the compound's electronic properties and requires mild reaction conditions to preserve.

  • Literature on related compounds (e.g., thiophene-substituted cyclohexenones and nitrile-containing glycinate esters) supports the outlined synthetic approach, though direct reports on this exact compound are limited.

Q & A

Q. What are the optimal synthetic routes for methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate, considering yield and purity?

  • Methodological Answer : The synthesis of glycinate derivatives often involves condensation reactions between glycinate esters and electrophilic intermediates. For example, methyl glycinate hydrochloride reacts with cyano-containing electrophiles under reflux conditions in solvents like acetic acid or triethylamine, yielding products with >85% purity after recrystallization . Key parameters include:
  • Catalyst : Triethylamine for deprotonation and activation .
  • Reaction Time : 4–11 hours under reflux to ensure completion .
  • Purification : Recrystallization from pet-ether or ethanol improves purity .
    Table 1 summarizes analogous reactions:
ElectrophileSolventTime (h)Yield (%)Reference
2-Cyano-pyridinylAcetic acid1189
Chloroacetyl chlorideTriethylamine474

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton environments (e.g., cyclohexenone protons at δ 2.10–2.20 ppm, thienyl protons at δ 7.50 ppm) and carbon backbones .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₆H₁₅NO₂: 253.296 ).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For glycinate derivatives, anisotropic displacement parameters ensure accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solubility, pH).
  • Solubility Optimization : Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% v/v) to avoid solvent interference .
  • Control for Redox Activity : Thienyl and cyano groups may react with assay reagents (e.g., MTT). Include redox-inert controls like alamarBlue .
  • Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from aggregation .

Q. How to design experiments to study the compound’s metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C, monitoring cytochrome P450 (CYP) inhibition via LC-MS. For glycinate esters, esterase activity in plasma must be quantified .
  • Pharmacokinetic Profiling :
  • Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
  • Half-Life : Intravenous/oral dosing in rodents with serial blood sampling (0–24 h).
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect oxidation (e.g., thienyl → sulfoxide) or hydrolysis products .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., G protein-coupled receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., homology models based on β₂-adrenergic receptor templates). Focus on hydrophobic pockets accommodating the thienyl and cyclohexenone groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) <2 Å and hydrogen bond occupancy .
  • Mutational Analysis : Validate predictions by cloning receptors with alanine substitutions at predicted interaction sites (e.g., Tyr³⁰⁹ in transmembrane helix 7) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between cancer cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HCT-116 vs. HeLa).
  • Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., apoptosis vs. ferroptosis) differentially regulated in sensitive/resistant lines.
  • Redox Potential Measurement : Use cyclic voltammetry to assess if the compound’s thienyl group acts as a pro-oxidant in specific cell contexts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate
Reactant of Route 2
Reactant of Route 2
methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

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